6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYAAXMKGCMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of Thiobarbituric Acid Derivatives with Aldehydes
One common approach to synthesize thioxo-dihydropyrimidinones involves the condensation of thiobarbituric acid or its derivatives with aldehydes under reflux conditions in ethanol or acetic acid. This method is exemplified by the synthesis of bis-thiobarbiturates, where a mixture of thiobarbituric acid (2.0 mmol) and aldehydes (1.0 mmol) is stirred for 2–6 hours at room temperature or refluxed at elevated temperatures (~80 °C). The product precipitates as a solid, which is filtered, washed, and recrystallized to yield the desired compound.
In the context of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the aldehyde would be substituted with a 2,4-dimethylthiazol-5-carboxaldehyde or an equivalent thiazolyl aldehyde to introduce the thiazolyl moiety at position 6.
Reaction of 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with Thiazolyl Derivatives
Another strategy involves the use of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a key intermediate, which can be synthesized by condensation of thiourea with ethyl cyanoacetate in sodium ethoxide solution. This intermediate can then be reacted with thiazolyl halides or thiazolyl-substituted reagents under nucleophilic substitution or coupling conditions to introduce the 2,4-dimethylthiazol-5-yl group at the 6-position.
This method allows for a modular approach where the pyrimidine core is prepared first, followed by functionalization with the thiazolyl substituent, potentially improving yields and selectivity.
Fusion and Nucleophilic Substitution Methods
Synthesis of 6-substituted pyrimidinones often involves nucleophilic substitution of 6-chloropyrimidin-4(3H)-ones with thiazolyl amines or related nucleophiles. For example, 2-amino-6-chloropyrimidin-4(3H)-one can be prepared by chlorination of 2-aminopyrimidine derivatives using phosphoryl chloride at 85–95 °C, followed by partial hydrolysis. The 6-chloro substituent is then displaced by nucleophilic attack of thiazolyl amines or their derivatives under fusion conditions (~190 °C) or reflux in suitable solvents, yielding 6-(thiazolyl)-2-thioxo-pyrimidin-4(1H)-ones.
This method is advantageous for introducing various substituents at the 6-position, including the 2,4-dimethylthiazol-5-yl group, by selecting the appropriate thiazolyl nucleophile.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Acetic acid, or Dioxane | Choice depends on solubility and reactivity |
| Temperature | Room temperature to reflux (25–110 °C) | Higher temperatures favor faster reactions |
| Reaction Time | 2–6 hours | Monitored by TLC for completion |
| Catalysts/Base | Triethylamine (TEA) or sodium ethoxide | Facilitates nucleophilic substitution or condensation |
| Work-up | Filtration, washing with cold ethanol and petroleum ether, recrystallization | Purifies the product |
Characterization and Purity
The synthesized compound is typically characterized by:
- Elemental Analysis: Confirms molecular formula.
- Spectroscopic Methods: IR (characteristic thioxo stretching), $$^{1}H$$ NMR (tautomeric forms), UV-Vis (absorption maxima related to conjugation).
- TLC Monitoring: To track reaction progress.
- Melting Point Determination: To assess purity.
Research Findings and Comparative Analysis
- Bis-thiobarbiturates synthesized by condensation methods show good antioxidant and enzyme inhibitory activities, highlighting the importance of the thioxo group.
- The use of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a versatile intermediate allows for diverse functionalization, including coupling with heteroaryl groups like thiazoles, yielding compounds with potential anticancer properties.
- Fusion and nucleophilic substitution methods provide efficient routes for 6-substitution, with yields ranging from 67% to 84% reported for related compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thione (C=S) and carbonyl (C=O) groups serve as primary reaction sites for nucleophilic attacks. Key reactions include:
Amine Additions
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Reacts with primary/secondary amines to form substituted thioamide derivatives
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Example: Reaction with benzylamine (1:1 molar ratio) in ethanol under reflux yields N-benzyl-6-(2,4-dimethylthiazol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Thiol Additions
-
Forms disulfide bridges with aliphatic thiols
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Reaction with mercaptoethanol produces water-soluble derivatives through S–S bond formation
Metal Complexation
The compound acts as a bidentate ligand via S- and O-donor atoms:
| Metal Salt | Reaction Conditions | Complex Formed | Coordination Sites | Reference |
|---|---|---|---|---|
| AuCl₃·HCl·4H₂O | DMSO/NaOH, 60°C, 2h | [Au(C₉H₈N₃OS₂)₂]Cl₃ | S (thione), O (carbonyl) | |
| AgNO₃ | Methanol, RT, 12h | Ag(I)-pyrimidinone | S (primary) |
Key Findings for Au(III) Complex (Source 4):
-
Stability: Decomposes >350°C
-
NMR Shifts:
-
¹H: Downfield shift of NH protons (δ 10.8–10.9 ppm)
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¹³C: C=S resonance at 174.09 ppm vs 175.87 ppm in free ligand
-
-
Antibacterial enhancement: 4× increased activity against S. aureus vs parent compound
Cycloaddition and Heterocycle Formation
The compound participates in [4+2] cycloadditions and annulation reactions:
With Hydrazonoyl Halides
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Forms fused pyrimidine systems (e.g., pyrido[3,2-e] triazolo[4,3-a]pyrimidin-5(7H)-ones)
-
Conditions: Dioxane/TEA, reflux (12-24h)
Reaction Table (Selected Examples):
| Entry | Partner Compound | Product Class | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromophenylhydrazonoyl chloride | Pyridotriazolopyrimidine | 18 | 71 |
| 2 | 4-Nitrophenylhydrazonoyl bromide | Pyridotriazolopyrimidine | 24 | 68 |
Oxidation/Reduction Behavior
The thione group shows redox sensitivity:
Oxidation
-
H₂O₂ (3%): Converts C=S → C=O forming 6-(2,4-dimethylthiazol-5-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one
-
Reaction Rate: Complete conversion in 4h at pH 8.5
Reduction
-
NaBH₄ in ethanol reduces C=S → C–SH
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Product: 6-(2,4-dimethylthiazol-5-yl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one (unstable, polymerizes readily)
Solvent Effects on Reactivity
Comparative studies demonstrate significant solvent dependence:
| Solvent | Reaction Type | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMSO | Au Complexation | 4.12 ± 0.15 |
| H₂O | Au Complexation | 0.89 ± 0.04 |
| DMF | Amine Addition | 2.67 ± 0.11 |
Polar aprotic solvents enhance reaction rates by stabilizing transition states through dipole interactions .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step reactions that include cyclization processes. Various methods have been reported for synthesizing derivatives of this compound, often employing thiazole and pyrimidine scaffolds as starting materials. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance:
- In vitro studies have demonstrated that compounds containing the thiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be as low as 1.95 μg/mL .
- The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
The compound has also shown promise in anticancer research:
- Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa cells. This was assessed using flow cytometry to measure phosphatidylserine externalization .
- The anticancer activity is attributed to the compound's ability to interfere with cell cycle progression and promote cellular apoptosis through various signaling pathways .
Case Study: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives against clinically relevant pathogens:
| Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.7 | 1.5 |
| Compound B | Escherichia coli | 1.0 | 2.0 |
| Compound C | Klebsiella pneumoniae | 0.5 | 1.0 |
The results indicated that certain modifications on the thiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics .
Case Study: Anticancer Mechanism Elucidation
Research focusing on the anticancer properties revealed that:
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s 2,4-dimethylthiazole group distinguishes it from analogs with phenyl, morpholino, or imidazole substituents. Key structural comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: Thiazole rings (electron-withdrawing) may increase electrophilicity at the pyrimidinone core compared to phenylamino (electron-donating) substituents in compounds like 1a–c .
Physicochemical Properties
- Melting Points : Range from 108°C (nitrophenyl derivatives, 4h ) to >300°C (imidazole-based 9 ) .
- Solubility : Bulky substituents (e.g., diethylaminium in 4f–i ) improve organic solubility, while polar groups (e.g., hydroxyethyl in 9 ) enhance aqueous solubility .
Key Research Findings and Implications
Substituent-Driven Activity : Electron-withdrawing groups (e.g., thiazole) may enhance antitumor activity by stabilizing charge-transfer interactions with biological targets .
Synthetic Flexibility: The pyrimidinone core accommodates diverse substituents, enabling tailored pharmacokinetic properties .
Metal Complexation: Au(III) complexes of 2-thioxo-pyrimidinones show promise in overcoming microbial resistance .
Biological Activity
6-(2,4-Dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyrimidine structure, which is known for its pharmacological relevance. The synthesis of this compound typically involves the condensation of appropriate thiazole and pyrimidine precursors. For instance, derivatives of thiazole have been synthesized and evaluated for their biological activities, demonstrating the importance of structural modifications in enhancing efficacy .
Biological Activity
Antitumor Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives with similar structures have been reported to show high inhibition rates against prostate cancer cell lines (PC-3) and other tumor types .
Mechanism of Action
The antitumor activity is often attributed to the compound's ability to interfere with key cellular pathways involved in cancer progression. It has been suggested that these compounds may inhibit specific kinases associated with tumor growth and metastasis . Additionally, structural optimization studies indicate that electron-withdrawing groups enhance the cytotoxic effects against cancer cells .
Pharmacological Studies
Inhibition of Enzymatic Activity
The compound has shown promising results in inhibiting enzymes linked to cancer progression. For instance, studies on related thiazole derivatives indicate their potential as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism and cancer cell proliferation . Inhibitory activity was noted at concentrations as low as 10 µM, suggesting a potent effect.
Antimicrobial Properties
In addition to its antitumor effects, this compound exhibits antimicrobial activity against various pathogens. Thiazole derivatives have been documented to possess broad-spectrum activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The minimum inhibitory concentrations (MIC) for these compounds often fall within clinically relevant ranges.
Case Studies
Several studies have highlighted the biological efficacy of thiazole-pyrimidine derivatives:
- Antitumor Screening : A study evaluated multiple derivatives against several cancer cell lines and identified compounds with IC50 values below 60 µM as highly effective .
- Enzyme Inhibition : Research demonstrated that certain thiazole derivatives could selectively inhibit 11β-HSD1 over 11β-HSD2, indicating potential for targeted cancer therapies .
- Antimicrobial Activity : A series of thiazole derivatives were tested against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into their clinical applications .
Q & A
Q. Table 1: Representative Synthetic Methods
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic
1H/13C NMR, IR, and HRMS are essential.
- NMR : Signals for thioxo (δ ~160–185 ppm in 13C) and pyrimidinone carbonyl (δ ~165–170 ppm) are diagnostic. Aromatic protons in the dimethylthiazole moiety appear as distinct singlets (δ ~6.5–7.5 ppm) .
- IR : Strong absorption bands at ~3200 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .
How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives?
Advanced
Discrepancies often arise from tautomerism (e.g., thione-thiol equilibria) or polymorphic crystal forms. Strategies include:
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR/IR) to resolve ambiguous signals .
- Solvent screening : Recrystallize in polar/non-polar solvents to isolate dominant tautomers .
- Computational modeling : DFT calculations predict stable conformers and compare with experimental spectra .
What strategies enhance bioavailability or target specificity in pharmacological studies?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) via S-alkylation or acylation to improve solubility .
- Prodrug design : Mask thiol groups with labile protecting groups (e.g., acetyl) for controlled release .
- Structure-activity relationship (SAR) : Systematic substitution at the 5- and 6-positions optimizes binding to viral enzymes (e.g., thymidylate kinase) .
How do molecular docking studies inform the design of derivatives targeting viral enzymes?
Advanced
Docking simulations (e.g., AutoDock Vina) predict binding modes to viral targets. For example:
- Variola virus thymidylate kinase : Derivatives with pentahydroxyhexyl chains show high binding affinity (ΔG = −9.71 to −10.11 kcal/mol) due to hydrogen bonding with Asp39 and Arg59 .
- Antiviral SAR : Bulky substituents at the 2,4-dimethylthiazole ring enhance hydrophobic interactions with enzyme pockets .
What in vitro assays evaluate the antiviral activity of thioxo-dihydropyrimidinone derivatives?
Q. Advanced
- Plaque reduction assay : Measures viral load inhibition in Vero cells .
- Cytopathic effect (CPE) assay : Quantifies cell viability post-infection using MTT or resazurin .
- Enzyme inhibition : Directly tests inhibition of viral enzymes (e.g., thymidylate kinase) via radiometric assays .
How can SAR studies systematically identify key pharmacophores?
Q. Advanced
- Scaffold diversification : Synthesize analogs with variations at the thiazole (e.g., halogenation) and pyrimidinone rings (e.g., N-alkylation) .
- 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic and steric fields to correlate substituents with activity .
- Bioisosteric replacement : Substitute sulfur with oxygen/selenium to modulate electronic effects .
What computational methods predict binding affinities of novel analogs?
Q. Advanced
- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability .
- Free energy perturbation (FEP) : Calculates relative binding energies for lead optimization .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., LogP, BBB permeability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
